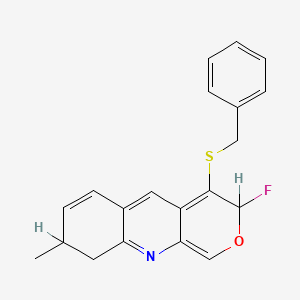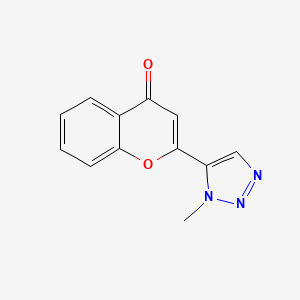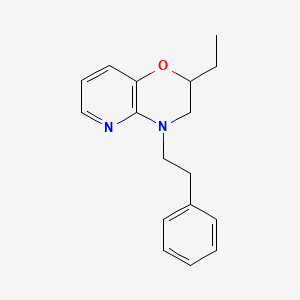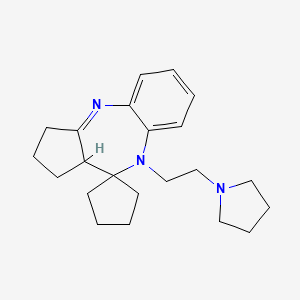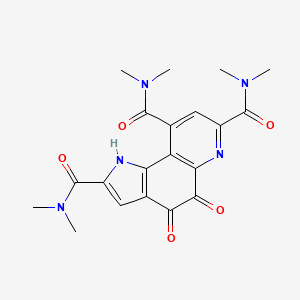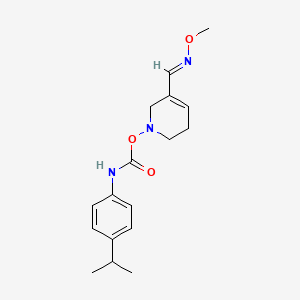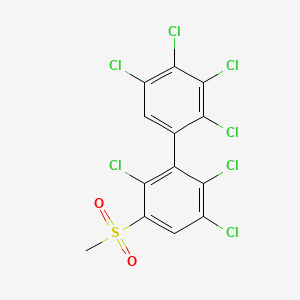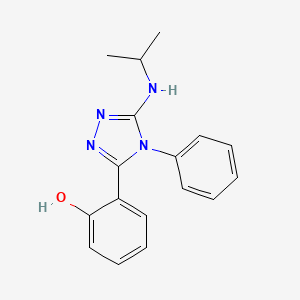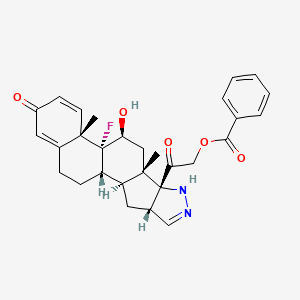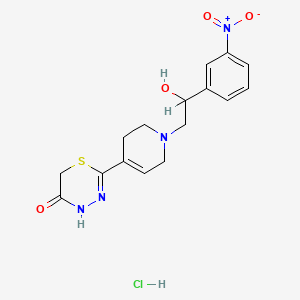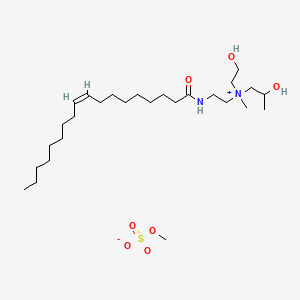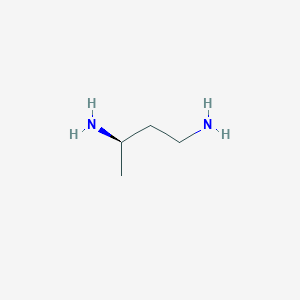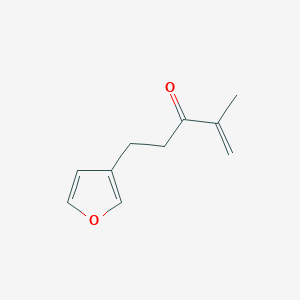
Dipotassium hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium hydroquinone is a chemical compound that belongs to the class of quinones. Quinones are a group of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with potassium hydroxide. The reaction typically occurs in an aqueous solution, where hydroquinone is dissolved and then treated with an excess of potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+2KOH→C6H4(OK)2+2H2O
This reaction results in the formation of this compound and water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where hydroquinone and potassium hydroxide are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of hydroquinone to this compound. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form dipotassium benzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or both of the potassium ions are replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various cationic reagents
Major Products Formed
Oxidation: Dipotassium benzoquinone
Reduction: Hydroquinone
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
Dipotassium hydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other quinone derivatives.
Biology: this compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: this compound is used in the production of dyes, antioxidants, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium hydroquinone involves its redox properties. It can act as both an electron donor and acceptor, making it useful in redox reactions. In biological systems, this compound can inhibit the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition reduces melanin production, making it effective as a skin depigmenting agent .
Comparison with Similar Compounds
Dipotassium hydroquinone can be compared with other quinone derivatives such as:
Hydroquinone: Similar in structure but lacks the potassium ions. It is also used as a skin depigmenting agent.
Benzoquinone: An oxidized form of hydroquinone, used in various chemical reactions.
Naphthoquinone: A larger quinone derivative with applications in dye production and as a vitamin K precursor.
This compound is unique due to its potassium ions, which enhance its solubility in water and make it more reactive in certain chemical reactions.
Properties
CAS No. |
4554-13-6 |
|---|---|
Molecular Formula |
C6H4K2O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
dipotassium;benzene-1,4-diolate |
InChI |
InChI=1S/C6H6O2.2K/c7-5-1-2-6(8)4-3-5;;/h1-4,7-8H;;/q;2*+1/p-2 |
InChI Key |
RQXKQINPEUUWMD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


